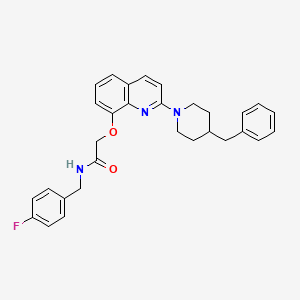

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide

Description

This compound is an acetamide derivative featuring a quinoline core substituted with a 4-benzylpiperidin-1-yl group at the 2-position and a 4-fluorobenzyl moiety linked via an ether and acetamide bridge.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN3O2/c31-26-12-9-24(10-13-26)20-32-29(35)21-36-27-8-4-7-25-11-14-28(33-30(25)27)34-17-15-23(16-18-34)19-22-5-2-1-3-6-22/h1-14,23H,15-21H2,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXQLWGCDPQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=C(C=C5)F)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a benzylpiperidine derivative is reacted with the quinoline intermediate.

Attachment of the Fluorobenzyl Group: The final step involves the coupling of the fluorobenzyl group to the acetamide moiety, typically through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross the blood-brain barrier, making it effective in neurological applications. The fluorobenzyl group can increase the compound’s lipophilicity, improving its bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

- Quinoline-8-yloxy acetamide backbone: Shared with derivatives like 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (), which highlights the role of quinoline in π-π stacking interactions and receptor binding.

- 4-Fluorobenzyl group : A common substituent in imaging agents (e.g., FEPPA in ) and hypoxia-targeting probes (e.g., [19F]N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide in ). Fluorine enhances metabolic stability and bioavailability.

Key Findings :

- Imaging Applications: Fluorobenzyl acetamides are frequently radiolabeled (e.g., [19F] or [18F]) for PET imaging. The target compound’s fluorobenzyl group suggests compatibility with similar applications, though its bulky quinoline-piperidine moiety may limit tissue penetration compared to FEPPA .

- Enzyme Inhibition : The spiro oxazolidinedione in demonstrates that fluorobenzyl acetamides can achieve oral bioavailability. The target compound’s 4-benzylpiperidine group may enhance selectivity for specific CNS targets but reduce solubility .

- Antimicrobial Potential: Quinoline derivatives with halogenated benzyl groups () show antimicrobial activity, suggesting the target compound could be explored in this domain .

Selectivity and Toxicity Considerations

- Selectivity : The spiro oxazolidinedione () achieves selectivity via rigid stereochemistry, whereas the target compound’s flexible benzylpiperidine may bind off-target receptors.

- Toxicity: Fluorobenzyl groups generally reduce hepatotoxicity compared to chlorinated analogs (), but the quinoline core requires scrutiny for phototoxicity or mutagenicity .

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a quinoline core, a piperidine ring, and various substituents that suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C31H33N3O2

- Molecular Weight : 479.6 g/mol

- CAS Number : 921861-03-2

The structural components of this compound allow it to interact with various biological targets, influencing their activity and potentially leading to therapeutic effects.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

-

Anti-inflammatory Activity :

- Studies indicate that the compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

-

Analgesic Properties :

- The compound has shown promise in pain relief models, indicating its potential as an analgesic agent.

-

Neuroprotective Effects :

- The structural features of the compound suggest interactions with neurotransmitter systems, which could lead to neuroprotective effects beneficial for neurological disorders.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as receptors or enzymes involved in neurotransmission and inflammation. Molecular docking studies have indicated that the compound can effectively bind to active sites of various proteins, modulating their functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HT-29 | 10.5 | Moderate anti-cancer activity |

| SH-SY5Y | 7.8 | Neuroprotective effects observed |

| RAW264.7 | 12.0 | Anti-inflammatory potential |

These results highlight the compound's versatility and potential therapeutic applications in oncology and neurology.

In Vivo Studies

Animal models have been employed to further assess the pharmacological properties of the compound:

- Pain Model : In a formalin-induced pain model, administration of the compound significantly reduced pain scores compared to control groups.

- Inflammation Model : In models of induced inflammation, treatment with the compound led to a marked decrease in swelling and inflammatory markers.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide?

Synthesis optimization requires careful control of reaction parameters:

- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used for nucleophilic substitutions involving quinoline derivatives .

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization improves yield and purity .

- Intermediate characterization : Use H/C NMR and LC-MS to confirm intermediates, especially after coupling the benzylpiperidine and quinoline moieties .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A combined approach is critical:

- NMR : H NMR should show distinct signals for the fluorobenzyl protons (δ 4.5–5.0 ppm for -CH-) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~554.2 for CHFNO) .

- X-ray crystallography : If crystals are obtainable, this resolves ambiguities in stereochemistry and intramolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for quinoline-based inhibitors) .

- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs targeted by piperidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

SAR strategies include:

- Substituent variation : Replace the 4-fluorobenzyl group with chloro or methoxy groups to modulate lipophilicity and target affinity .

- Scaffold hopping : Replace quinoline with pyrimido[4,5-d]pyrimidine to alter π-π stacking interactions .

- Bioisosteric replacements : Substitute acetamide with sulfonamide to improve metabolic stability .

Q. Example SAR Table :

| Modification Site | Substituent | Effect on IC (nM) | Reference |

|---|---|---|---|

| Quinoline C-2 | Benzylpiperidine | 10-fold ↑ affinity vs. unsubstituted | |

| Acetamide N-aryl | 4-Fluorobenzyl | Optimal solubility/logP balance |

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., quinoline N-oxide) that may reduce activity in vivo .

- Dose optimization : Adjust dosing frequency based on clearance rates observed in PK/PD models .

Q. What computational methods are effective for predicting target interactions and off-target risks?

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., PI3Kγ) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Off-target screening : SwissTargetPrediction or SEA databases identify risks for GPCRs or ion channels .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

- Forced degradation : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions; monitor via HPLC .

- Solid-state stability : Store at 25°C/60% RH for 6 months; DSC/TGA detects polymorphic changes .

- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with trehalose .

Q. What analytical techniques are critical for validating purity in batch-to-batch reproducibility?

- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1% .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across different assay platforms?

- Assay conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) .

- Cell line variability : Test in isogenic cell panels to rule out genetic drift .

- Data normalization : Use Z’-factor validation to ensure assay robustness .

Q. What strategies mitigate toxicity risks identified in early-stage studies?

- hERG inhibition screening : Patch-clamp assays to assess cardiac liability .

- CYP450 inhibition : Probe with human liver microsomes to predict drug-drug interactions .

- Genotoxicity : Ames test and micronucleus assay for DNA damage assessment .

Methodological Tables

Q. Table 1: Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 25–30 | 25°C | |

| Ethanol | 5–8 | 37°C | |

| PBS (pH 7.4) | <1 | 25°C |

Q. Table 2: Key Stability Parameters

| Parameter | Result | Method | Reference |

|---|---|---|---|

| Hydrolytic (pH 7) | Stable >48 hours | HPLC | |

| Photolytic | Degrades by 15% (UV) | ICH Q1B | |

| Thermal (40°C) | No decomposition | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.